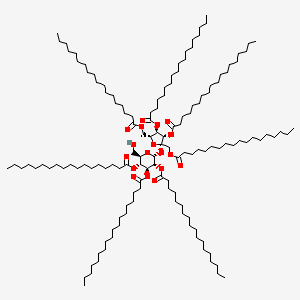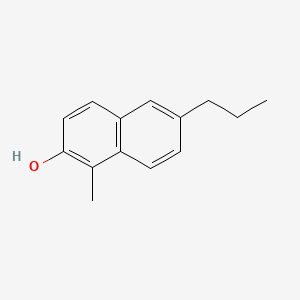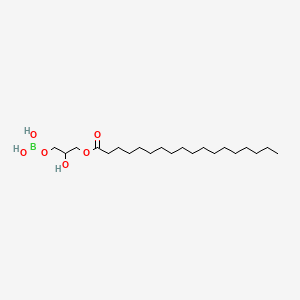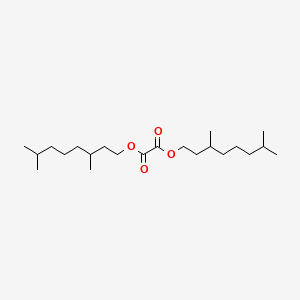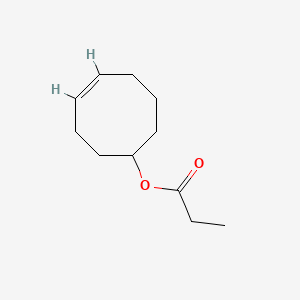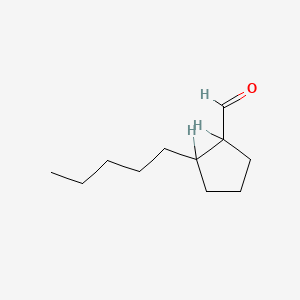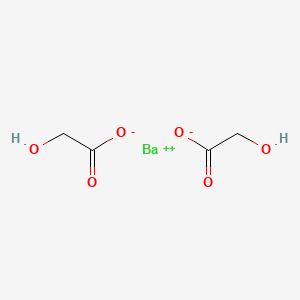
Benzene, dichloroethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, dichloroethoxy- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with dichloroethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, dichloroethoxy- typically involves the chlorination of benzene followed by the introduction of ethoxy groups. One common method is the chlorination of benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting chlorobenzene is then reacted with ethoxy compounds under controlled conditions to yield Benzene, dichloroethoxy-.
Industrial Production Methods
Industrial production of Benzene, dichloroethoxy- often involves large-scale chlorination processes. The use of heterogeneous catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. These catalysts facilitate the chlorination reaction by providing active sites for the reaction to occur, leading to higher conversion rates and reduced by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, dichloroethoxy- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst like FeCl3.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as chlorobenzene, nitrobenzene, and sulfonated benzene compounds .
Wissenschaftliche Forschungsanwendungen
Benzene, dichloroethoxy- has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, dichloroethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted products. These reactions are facilitated by the delocalized π-electrons in the benzene ring, which provide stability and reactivity to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler derivative with only chlorine substituents.
Ethoxybenzene: Contains ethoxy groups without chlorine substituents.
Dichlorobenzene: Contains two chlorine substituents without ethoxy groups.
Uniqueness
Benzene, dichloroethoxy- is unique due to the presence of both dichloro and ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
62973-52-8 |
|---|---|
Molekularformel |
C8H8Cl2O |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
2,2-dichloroethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
WHPWQXPEZSAJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


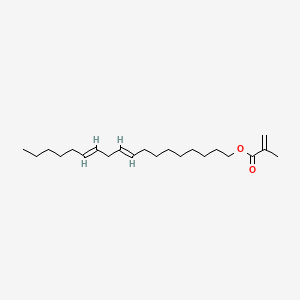
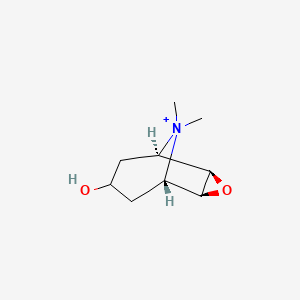
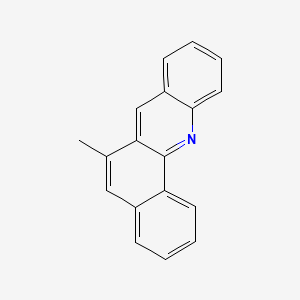
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)

